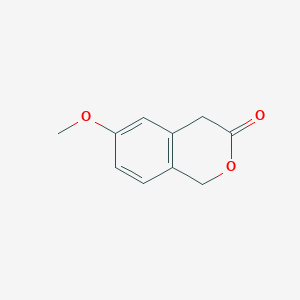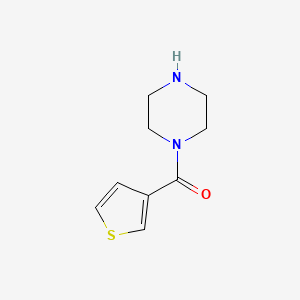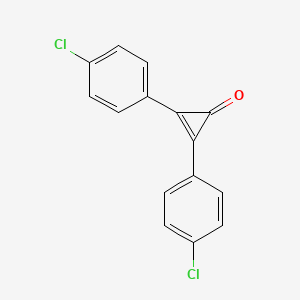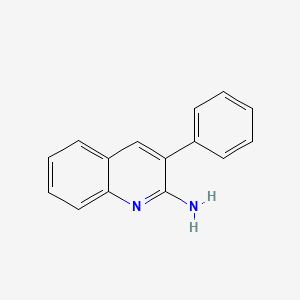
Thiophen-2-amine hydrochloride
Vue d'ensemble
Description
Thiophen-2-amine hydrochloride (T2AH) is an organic compound with a chemical formula of C5H5NS.HCl. It is a white, odorless, crystalline powder. T2AH is a synthetic compound that has been used in scientific research for a variety of purposes, including in vivo and in vitro studies. It has been found to have a variety of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties.
Applications De Recherche Scientifique
Diverse Compound Synthesis : 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to Thiophen-2-amine hydrochloride, has been used in alkylation and ring closure reactions to produce a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various heterocyclic derivatives (Roman, 2013).
Photoinitiation for Polymerization : Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, which include thiophene units, have been developed as photoinitiators for radical and cationic polymerizations under various light-emitting diodes (LEDs). These have shown high efficiency and the ability to overcome oxygen inhibition in polymerization processes (Zhang et al., 2015).
Green Chemistry Applications : Thiophenes have been used in green chemistry. For instance, a green approach for the synthesis of 1,3-disubstituted thiourea derivatives has been developed using primary amines and carbon disulfide in water, utilizing solar thermal energy, which is more environmentally friendly and energy-saving compared to previous methods (Kumavat et al., 2013).
Biosensing Applications : Poly(thiophene) with pendant N-hydroxysuccinimide ester groups has been applied in the immobilization of biomolecules, with specific use in detecting C-reactive protein using surface plasmon resonance. This demonstrates the utility of thiophene derivatives in biosensing technologies (Kim et al., 2008).
Synthesis of Antimicrobial Agents : 2-Aminothiophene derivatives exhibit significant biological activities, including antimicrobial effects. These compounds have been synthesized and evaluated for their antimicrobial activity, showing the potential of thiophene derivatives in developing new antimicrobial drugs (Prasad et al., 2017).
Antitubercular Activity : Novel thiophene derivatives have been synthesized and evaluated for their antitubercular activity. For example, 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides showed promising results against Mycobacterium tuberculosis, indicating the potential of thiophene derivatives in treating tuberculosis (Marvadi et al., 2020).
Mécanisme D'action
Target of Action
Thiophen-2-amine hydrochloride, an organic amine compound, has been found to interact with several targets. It is known to interact with receptors such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs.
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. By inhibiting the COX and LOX enzymes, this compound can potentially reduce the production of pro-inflammatory mediators . This inhibition can lead to a decrease in inflammation, providing potential therapeutic benefits in conditions characterized by excessive inflammation.
Biochemical Pathways
This compound affects the biochemical pathways associated with inflammation. By inhibiting COX and LOX enzymes, it disrupts the synthesis of prostaglandins and leukotrienes, respectively . These molecules are involved in the inflammatory response, so their reduction can lead to decreased inflammation.
Pharmacokinetics
It is known to be easily soluble in ethanol and chloroform , which suggests it may have good bioavailability
Result of Action
The primary result of this compound’s action is a potential reduction in inflammation. By inhibiting key enzymes involved in the inflammatory response, it can decrease the production of pro-inflammatory mediators . This can lead to a reduction in symptoms associated with conditions characterized by excessive inflammation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, it has been noted to be air sensitive , which may impact its stability and efficacy
Safety and Hazards
Thiophen-2-amine is considered hazardous. It is highly flammable and harmful if swallowed. It can cause serious eye irritation. Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .
Orientations Futures
Thiophene-based compounds have been gaining interest due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the design and detection mechanism of various thiophen-2-amine-based probes, practical applicability, and their advanced models .
Analyse Biochimique
Biochemical Properties
Thiophen-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical behavior .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated cytotoxic effects, leading to apoptosis or programmed cell death . This compound can also modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in the suppression of downstream signaling pathways and alterations in gene expression. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further impact cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic response, while exceeding this threshold can lead to toxicity . These dosage-dependent effects are critical for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including hydroxylation and conjugation reactions . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile . Understanding these pathways is essential for predicting the compound’s behavior in vivo.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within different tissues can vary, with higher concentrations observed in organs such as the liver and kidneys . These transport and distribution characteristics are important for understanding the compound’s pharmacokinetics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . This localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Propriétés
IUPAC Name |
thiophen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDRSIZYKSOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10490498 | |
| Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18621-53-9 | |
| Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)












